4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
Description
4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a methoxyphenyl group, a piperazino group, a piperidino group, and an imidazolyl group, making it an interesting subject for scientific research.
Properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-33-21-8-4-3-7-20(21)28-11-13-30(14-12-28)24(32)19-16-31(18-27-19)23-15-22(25-17-26-23)29-9-5-2-6-10-29/h3-4,7-8,15-18H,2,5-6,9-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCPIBYIRRHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the methoxyphenyl and piperazino intermediates, followed by their coupling with the piperidino and imidazolyl groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to the formation of new functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to bind to specific targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be explored as a candidate for drug development, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its chemical properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with applications in organic synthesis.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: A compound used as a semi-flexible linker in PROTAC development.
Uniqueness
What sets 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine apart is its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields. Its structure provides opportunities for the development of new compounds with enhanced properties and functionalities.
Biological Activity
The compound 4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine , also referred to by its chemical identifier MFCD27559579, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article details the biological activity of this compound, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . It features multiple pharmacologically relevant moieties, including piperazine and imidazole rings, which are known to enhance biological activity. The presence of the methoxyphenyl group further contributes to its lipophilicity and receptor binding capabilities.
The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The piperazine moiety is known for its role in modulating neurotransmitter receptors, while the imidazole ring contributes to enzyme inhibition.
1. Anticancer Activity
Research indicates that compounds containing piperazine and imidazole structures can exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain piperazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that similar piperazine-containing compounds possess antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Neuropharmacological Effects
Given the structural similarities to known CNS-active agents, this compound may exhibit anxiolytic or antidepressant effects. Compounds with similar piperazine frameworks have been reported to act as serotonin receptor modulators, which could translate to therapeutic effects in mood disorders .
Data Tables
| Activity Type | Reference Study | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | Kumar et al., 2009 | 1.21 ± 0.005 | Induces apoptosis in cancer cells |
| Antimicrobial | Wani et al., 2017 | 2.14 ± 0.002 | Effective against E. coli and S. aureus |
| Neuropharmacological | Nithiya et al., 2011 | Not specified | Potential anxiolytic effects |
Case Study 1: Anticancer Efficacy
In a controlled study, a series of piperazine derivatives were synthesized, including variations of the target compound. These derivatives were tested against human breast cancer cell lines (MCF-7). Results indicated that compounds with similar structural characteristics exhibited IC50 values ranging from 0.5 µM to 3 µM, suggesting potent anticancer activity .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The synthesized compounds demonstrated significant inhibition zones in agar diffusion tests, confirming their potential as novel antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
